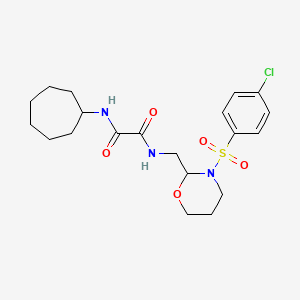![molecular formula C18H19ClN2O2 B2357675 1-(2-éthoxyéthyl)-2-[(4-chlorophénoxy)méthyl]-1H-benzimidazole CAS No. 498535-60-7](/img/structure/B2357675.png)
1-(2-éthoxyéthyl)-2-[(4-chlorophénoxy)méthyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole is an organic compound with the molecular formula C18H19ClN2O2. This compound belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Applications De Recherche Scientifique
2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound 2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The primary targets of benzimidazoles are often associated with antiproliferative and antimicrobial activities .
Mode of Action
Benzimidazoles, in general, are known to interact with their targets, leading to changes that can inhibit the growth of certain cells or organisms .
Biochemical Pathways
Benzimidazoles are known to interfere with the biochemistry of cells and organisms, affecting various pathways .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action can vary depending on the target. For instance, benzimidazole compounds have been shown to exhibit good to potent antiproliferative activity against various cancer cell lines . They have also demonstrated antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2-ethoxyethylamine to produce the desired benzimidazole compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Uniqueness
2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole is unique due to its specific structural features, such as the presence of the 4-chlorophenoxy and 2-ethoxyethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-22-12-11-21-17-6-4-3-5-16(17)20-18(21)13-23-15-9-7-14(19)8-10-15/h3-10H,2,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDHRJVPQLIVHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2357599.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2357601.png)
![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)
![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)
![{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2357614.png)

